molecular formula C11H14O3 B11718020 3-(3-Hydroxyphenyl)pentanoic acid

3-(3-Hydroxyphenyl)pentanoic acid

Cat. No.: B11718020
M. Wt: 194.23 g/mol
InChI Key: DRDPHYFLROSGMN-UHFFFAOYSA-N
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Description

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3-Hydroxyphenyl)pentanoic acid can be achieved through several methods. One common approach involves the Suzuki–Miyaura coupling reaction, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction . This reaction typically uses boronic acids and organometallic reagents under mild and functional group-tolerant conditions.

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the principles of large-scale organic synthesis, such as optimizing reaction conditions, using cost-effective reagents, and ensuring high yield and purity, would apply to its production.

Chemical Reactions Analysis

Types of Reactions

3-(3-Hydroxyphenyl)pentanoic acid undergoes various types of chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxylic acid.

    Reduction: The carboxylic acid group can be reduced to an alcohol.

    Substitution: The hydroxyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like sodium hydroxide for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group can yield 3-(3-oxophenyl)pentanoic acid, while reduction of the carboxylic acid group can produce 3-(3-hydroxyphenyl)pentanol.

Scientific Research Applications

3-(3-Hydroxyphenyl)pentanoic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-(3-Hydroxyphenyl)pentanoic acid involves its interaction with various molecular targets and pathways. As a medium-chain fatty acid, it can be metabolized by enzymes in the body, leading to the production of energy and other metabolites. The hydroxyl group allows it to participate in hydrogen bonding and other interactions with biological molecules .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(3-Hydroxyphenyl)pentanoic acid is unique due to its specific structure, which includes a hydroxyl group on the phenyl ring and a pentanoic acid chain. This structure allows it to participate in a variety of chemical reactions and makes it a versatile compound for research and industrial applications.

Properties

Molecular Formula

C11H14O3

Molecular Weight

194.23 g/mol

IUPAC Name

3-(3-hydroxyphenyl)pentanoic acid

InChI

InChI=1S/C11H14O3/c1-2-8(7-11(13)14)9-4-3-5-10(12)6-9/h3-6,8,12H,2,7H2,1H3,(H,13,14)

InChI Key

DRDPHYFLROSGMN-UHFFFAOYSA-N

Canonical SMILES

CCC(CC(=O)O)C1=CC(=CC=C1)O

Origin of Product

United States

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